![molecular formula C60H72CuN8O4 B12929443 Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12929443.png)
Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex copper-based compound
Métodos De Preparación
The synthesis of this compound typically involves the coordination of copper ions with a large, multi-dentate ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow techniques to maintain consistency and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: Similarly, the copper center can be reduced, which can be useful in catalytic cycles.
Substitution: Ligands around the copper center can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Applications: It can be used in the study of metalloenzymes and other copper-containing biological systems.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves the coordination of the copper center with various substrates. This coordination can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, but generally, the copper center plays a crucial role in mediating these processes.
Comparación Con Compuestos Similares
Similar compounds include other copper-based porphyrins and phthalocyanines. These compounds share a similar coordination environment around the copper center but differ in the specific ligands and overall structure. The uniqueness of Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene lies in its specific ligand structure, which can impart different reactivity and properties compared to other copper complexes .
Propiedades
Fórmula molecular |
C60H72CuN8O4 |
|---|---|
Peso molecular |
1032.8 g/mol |
Nombre IUPAC |
copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C60H72N8O4.Cu/c1-29(2)49(30(3)4)69-41-25-17-21-37-45(41)57-61-53(37)66-58-47-39(23-19-27-43(47)71-51(33(9)10)34(11)12)55(63-58)68-60-48-40(24-20-28-44(48)72-52(35(13)14)36(15)16)56(64-60)67-59-46-38(54(62-59)65-57)22-18-26-42(46)70-50(31(5)6)32(7)8;/h17-36,49-52H,1-16H3;/q-2;+2 |
Clave InChI |
OLRAIEBONOIUCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C)OC1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)OC(C(C)C)C(C)C)C(=N7)N=C2[N-]3)OC(C(C)C)C(C)C)C9=C4C=CC=C9OC(C(C)C)C(C)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



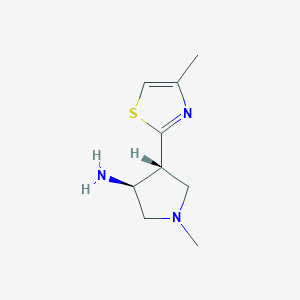

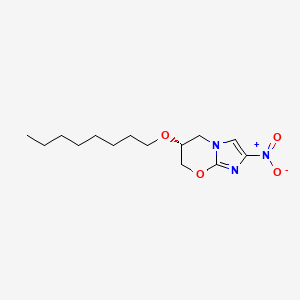

![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)
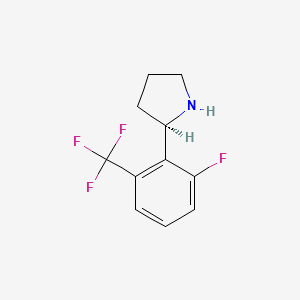

![2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine](/img/structure/B12929413.png)
![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)
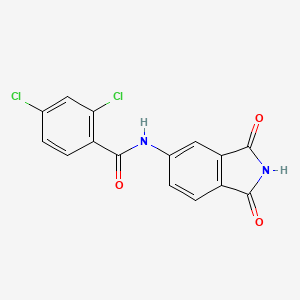
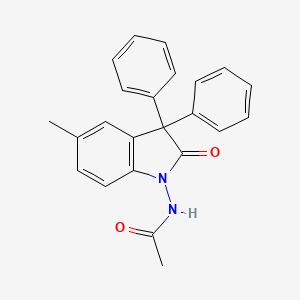

![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
